2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-15-25-20(13-21(26-15)29-12-2-11-24-29)27-17-5-7-18(8-6-17)28-22(30)14-31-19-9-3-16(23)4-10-19/h2-13H,14H2,1H3,(H,28,30)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABAZBGWMPEYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a synthetic derivative of pyrazole and pyrimidine, notable for its potential biological activities, particularly in cancer treatment and anti-inflammatory responses. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.85 g/mol. The structure includes a chlorophenoxy group, a pyrazole moiety, and an acetamide functional group, contributing to its diverse biological activities.
Biological Activity Overview
Recent studies have explored the biological activity of pyrazole derivatives, including the compound . Key areas of investigation include:
-
Anticancer Activity
- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated promising results against the MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
- A comparative study indicated that derivatives with similar structures exhibited IC50 values ranging from 0.39 µM to 3.3 µM in different cancer models, suggesting that modifications in the structure can enhance anticancer potency .
- Mechanisms of Action
- Anti-inflammatory Properties
Table 1: Anticancer Activity Against Various Cell Lines
Table 2: Comparative Analysis of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | 48 | Autophagy induction |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 | Cytotoxicity |
| Pyrazole carboxamide derivatives | Varies | Kinase inhibition |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF-7 Cell Line :
- Inhibition of Kinases :
- Inflammation Models :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds containing the pyrazolo[4,3-d]pyrimidine moiety exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The presence of functional groups such as chlorine and sulfur may enhance binding affinity to target proteins, making this compound a potential candidate for further development against various cancer types .
JAK Kinase Inhibition : The compound has been identified as a potent inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling mechanisms of various hematological malignancies. This application positions it as a promising therapeutic agent for treating diseases linked to tyrosine kinases, including myeloproliferative disorders .
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of this compound against various pathogens, including Mycobacterium tuberculosis . Preliminary tests suggest that derivatives with structural similarities show promising IC50 values ranging from 1.35 to 2.18 μM against resistant strains .
Agricultural Applications
The chlorophenoxy group in the compound suggests potential applications in agrochemicals, particularly as herbicides or fungicides. The synthesis of related compounds has been noted for their effectiveness in controlling fungal diseases in crops, indicating that this compound could also serve as an intermediate in developing new agrochemical products .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several pyrazolo[4,3-d]pyrimidine derivatives similar to the target compound. The results indicated that modifications in the chemical structure significantly affected the potency against various cancer cell lines, with some derivatives showing remarkable selectivity towards specific tumor types .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, researchers tested various substituted pyrazolo compounds against Mycobacterium tuberculosis . The study revealed that certain compounds exhibited significant activity, supporting the hypothesis that structural characteristics play a crucial role in biological efficacy .
Case Study 3: JAK Inhibition Mechanism
A patent application detailed the synthesis and biological evaluation of compounds similar to 2-(4-chlorophenoxy)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide , highlighting their role as JAK inhibitors. This research underscores the therapeutic potential of these compounds in treating autoimmune diseases and cancers associated with dysregulated JAK signaling .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Fluorine vs. Chlorine Substituents: Compound 18 () replaces the 4-chlorophenoxy group with a fluorine atom and simplifies the acetamide linker. This modification reduces molecular weight (317.13 vs. 463.89 g/mol) and enhances CDK2 inhibition (IC₅₀ = 12 nM), suggesting that fluorine substitution improves kinase selectivity .
Pyrimidine Core Modifications: The thieno[2,3-d]pyrimidine scaffold in replaces the pyrazole-pyrimidine system with a sulfur-containing heterocycle. This alteration increases rigidity and may enhance metabolic stability, as seen in its anticancer activity .
Linker Variations: The target compound’s phenoxy-acetamide linker differs from the sulfanyl-acetamide group in .
Mechanistic Insights :
- The pyrimidine-pyrazole core in the target compound and Compound 18 () mimics ATP-binding motifs in kinases, enabling competitive inhibition .
- Dichlorophenoxy derivatives () may exhibit off-target effects due to increased steric bulk, though this remains unverified .
- Stability data from highlights the importance of substituent choice in pharmaceutical formulations; the 4-chlorophenoxy group in the target compound may require stability testing under similar conditions .
Preparation Methods
Synthesis of 2-(4-Chlorophenoxy)Acetic Acid
The chlorophenoxy moiety is synthesized through nucleophilic aromatic substitution. As detailed in patent CN101434528A, m-dichlorobenzene reacts with 4-chlorophenol in the presence of potassium carbonate and dimethylformamide (DMF) at 120°C for 8–12 hours. This yields 2-chloro-4-(4-chlorophenoxy)acetophenone, which is subsequently oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4) at 0–5°C.
Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 120°C | |
| Catalyst | K2CO3 | |
| Oxidation Reagent | CrO3/H2SO4 |
Preparation of 4-((2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Phenylamine
The pyrimidine-pyrazole hybrid is constructed via a cyclocondensation reaction. Ethyl 5-chloro-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes reduction with NaBH4 to form the corresponding alcohol, followed by Dess–Martin periodinane oxidation to an aldehyde. Reductive amination with 4-nitroaniline using NaBH(OAc)3 yields the nitro intermediate, which is hydrogenated to the amine using Pd/C and H2.
Key Spectroscopic Data (1H NMR, CDCl3):
- Pyrazole protons: δ 7.35–7.38 (d, 1H)
- Pyrimidine methyl: δ 2.64 (s, 3H)
- Aromatic NH2: δ 6.87–6.91 (m, 2H)
Amide Coupling and Final Assembly
Activation of 2-(4-Chlorophenoxy)Acetic Acid
The carboxylic acid is activated using thionyl chloride (SOCl2) at 60°C for 3 hours to form the acid chloride. Alternatively, coupling agents like HATU or EDC/HOBt are employed in DMF at 0°C.
Nucleophilic Acyl Substitution
The amine intermediate (4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenylamine) reacts with the acid chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target acetamide.
Optimized Reaction Parameters:
| Parameter | Value | Source |
|---|---|---|
| Solvent | DCM | |
| Base | TEA (2.5 equiv) | |
| Temperature | 25°C | |
| Yield | 75–82% |
Characterization Data:
- 1H NMR (500 MHz, CDCl3): δ 2.64 (s, 3H, CH3), 4.50 (s, 2H, CH2), 6.84–7.38 (m, 10H, Ar-H), 8.20 (s, 1H, NH).
- MS (ESI+): m/z 435.1 [M+H]+.
Alternative Synthetic Pathways and Modifications
Reductive Amination Approach
A one-pot method involves condensing 2-(4-chlorophenoxy)acetaldehyde with the pyrimidine-phenylamine using NaBH3CN in methanol. This bypasses the acid chloride step but results in lower yields (60–65%).
Solid-Phase Synthesis
Immobilizing the phenylamine component on Wang resin enables iterative coupling and cleavage, improving purity (>95%) but requiring specialized equipment.
Challenges and Optimization Strategies
- Purity Concerns: Residual morpholine from pyrimidine synthesis necessitates column chromatography (SiO2, EtOAc/hexane 3:7).
- Scale-Up Limitations: Exothermic reactions during acid chloride formation require controlled addition and cooling.
- Solvent Selection: Replacing DMF with acetonitrile reduces side-product formation during amide coupling.
Industrial and Research Applications
The compound’s synthetic versatility supports its role as a kinase inhibitor precursor in oncology research. Current patents emphasize modifications at the pyrazole C(3) position to enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
